(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
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Overview
Description
(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an isoindolinone core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoindolinone Core: This step often involves the cyclization of a suitable precursor to form the isoindolinone structure.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- (S)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
Uniqueness
(S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is unique due to the specific position of the fluorine atom and the configuration of the pyrrolidine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQQOMPTZUVGY-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=C(C2=O)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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